molecular formula C11H15FN2O6S B12794002 Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate CAS No. 51247-06-4

Thymidine, 3'-deoxy-3'-fluoro-, 5'-methanesulfonate

Cat. No.: B12794002
CAS No.: 51247-06-4
M. Wt: 322.31 g/mol
InChI Key: KIEUYYVPJIIRHO-DJLDLDEBSA-N
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Description

Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a natural nucleoside found in DNA. The modification at the 3’ position with a fluorine atom and the addition of a methanesulfonate group at the 5’ position make this compound unique and useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate typically involves nucleophilic substitution reactions. One common method starts with 2,3’-anhydrothymidine, which undergoes nucleophilic attack by fluoride ions to introduce the fluorine atom at the 3’ position. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 160°C) for about 10 minutes. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonate group at the 5’ position .

Industrial Production Methods

In industrial settings, the synthesis is often automated to ensure high yield and purity. The process involves the use of remote-controlled synthesis modules that allow for precise control of reaction conditions. The overall radiochemical yield can be around 18.1 ± 5.4%, with specific activities of 100–220 GBq/μmol .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The methanesulfonate group can be hydrolyzed under basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Fluoride ions in DMSO at elevated temperatures.

    Hydrolysis: Sodium hydroxide (NaOH) at room temperature.

Major Products

    Substitution: Depending on the nucleophile used, various substituted thymidine analogs can be formed.

    Hydrolysis: The primary product is the corresponding alcohol.

Scientific Research Applications

Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate has several applications in scientific research:

Mechanism of Action

Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate exerts its effects primarily through its incorporation into DNA. The compound is phosphorylated by thymidine kinase-1 (TK-1) and incorporated into the DNA of proliferating cells. This incorporation disrupts DNA synthesis and cell division, making it useful for imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluorothymidine (FLT): A closely related compound used in PET imaging.

    Alovudine: Another thymidine analog with antiviral properties.

Uniqueness

Thymidine, 3’-deoxy-3’-fluoro-, 5’-methanesulfonate is unique due to the presence of both the fluorine atom at the 3’ position and the methanesulfonate group at the 5’ position. This dual modification enhances its utility in imaging and therapeutic applications compared to other thymidine analogs .

Properties

CAS No.

51247-06-4

Molecular Formula

C11H15FN2O6S

Molecular Weight

322.31 g/mol

IUPAC Name

[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C11H15FN2O6S/c1-6-4-14(11(16)13-10(6)15)9-3-7(12)8(20-9)5-19-21(2,17)18/h4,7-9H,3,5H2,1-2H3,(H,13,15,16)/t7-,8+,9+/m0/s1

InChI Key

KIEUYYVPJIIRHO-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)F

Origin of Product

United States

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